

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-O-(β -D-glucosyl)glycerol

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Compound of Interest

Compound Name: 2-O-(β -D-glucosyl)glycerol

Cat. No.: B1141161

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Introduction

2-O-(β -D-glucosyl)glycerol is a naturally occurring osmolyte found in various organisms, playing a crucial role in cellular adaptation to environmental stress.^[1] Structurally, it consists of a β -D-glucose molecule linked to the second hydroxyl group of a glycerol backbone via an O-glycosidic bond.^{[2][3]} Its high polarity and thermal lability make electrospray ionization mass spectrometry (ESI-MS) an ideal analytical technique for its characterization.^{[4][5]} Understanding the fragmentation pattern of 2-O-(β -D-glucosyl)glycerol is essential for its unambiguous identification and quantification in complex biological matrices. This document provides a detailed overview of its expected fragmentation behavior, along with a comprehensive protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proposed Mass Spectrometry Fragmentation Pattern

In positive ion electrospray mass spectrometry, 2-O-(β -D-glucosyl)glycerol (molecular weight: 254.23 g/mol, molecular formula: C₉H₁₈O₈) is expected to be readily ionized, forming adducts with protons ([M+H]⁺) or alkali metal ions such as sodium ([M+Na]⁺).^{[6][7]} Collision-induced dissociation (CID) of these precursor ions will induce specific fragmentation pathways, primarily centered around the labile glycosidic bond and subsequent neutral losses from the sugar and glycerol moieties.

The most prominent fragmentation pathway for O-glycosides is the cleavage of the O-C glycosidic bond.^[8] This would result in the formation of a protonated glucose ion (oxonium ion) and the neutral loss of the glycerol moiety. Additionally, sequential losses of water molecules (H₂O) from both the glucose and glycerol fragments are anticipated due to the presence of multiple hydroxyl groups. The fragmentation of the glycerol backbone itself can also contribute to the mass spectrum.^{[9][10]}

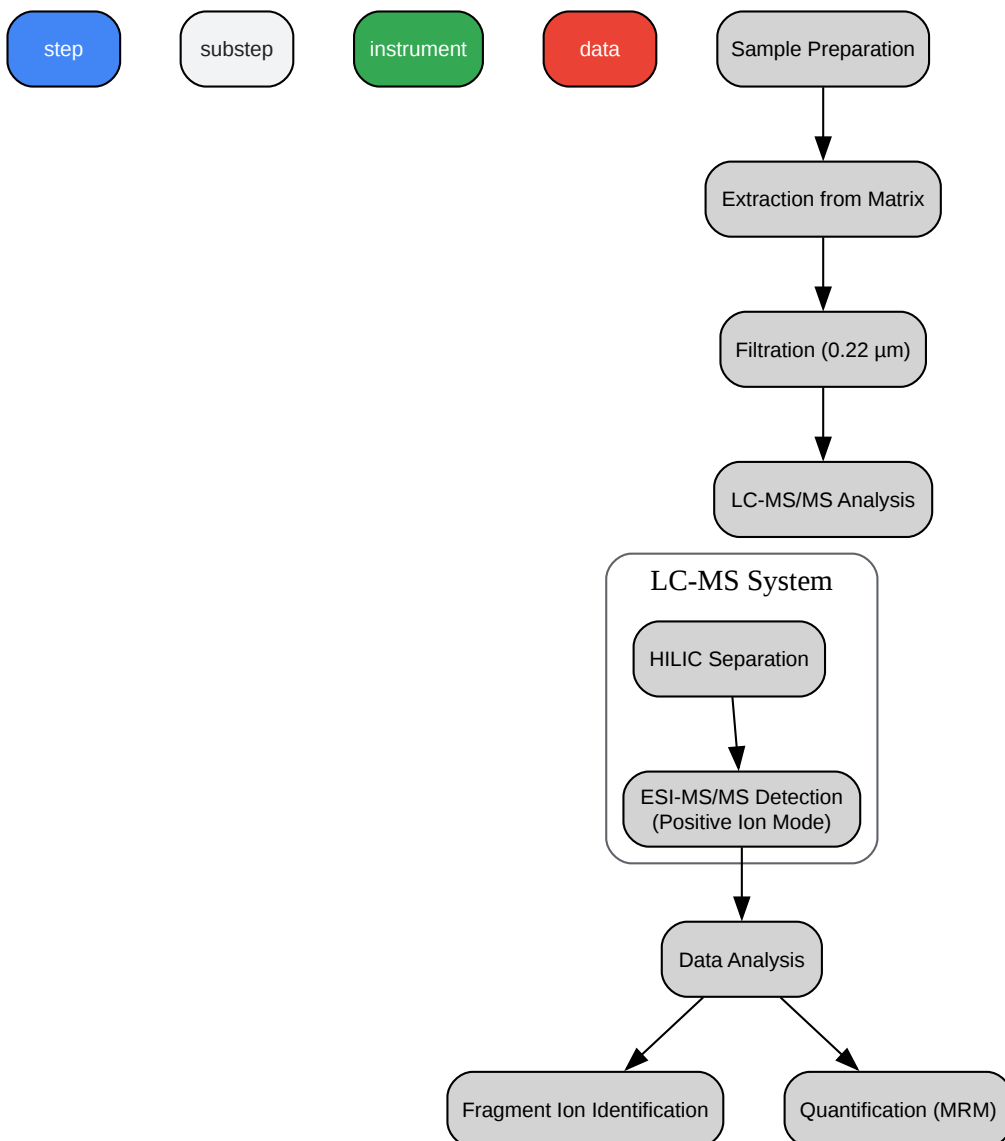
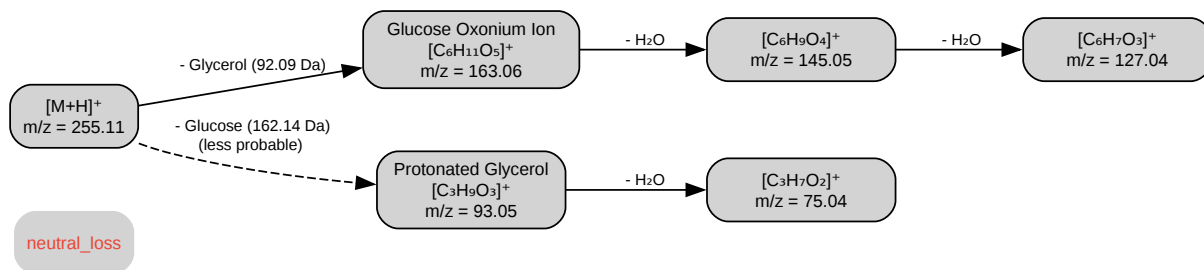
Quantitative Data: Predicted Fragment Ions

The following table summarizes the predicted m/z values for the key fragment ions of 2-O-(β-D-glucosyl)glycerol in positive ion mode ESI-MS/MS.

Precursor Ion (m/z)	Fragment Ion (m/z)	Chemical Formula	Description of Fragmentation
[M+H] ⁺ = 255.11	163.06	C ₆ H ₁₁ O ₅ ⁺	Cleavage of the glycosidic bond with charge retention on the glucose moiety (oxonium ion).
	145.05	C ₆ H ₉ O ₄ ⁺	Loss of one water molecule from the glucose oxonium ion.
	127.04	C ₆ H ₇ O ₃ ⁺	Loss of two water molecules from the glucose oxonium ion.
	93.05	C ₃ H ₉ O ₃ ⁺	Protonated glycerol (less likely as a primary fragment).
	75.04	C ₃ H ₇ O ₂ ⁺	Loss of one water molecule from protonated glycerol.
[M+Na] ⁺ = 277.09	185.04	C ₆ H ₁₀ O ₅ Na ⁺	Cleavage of the glycosidic bond with charge retention on the sodiated glucose moiety.
	167.03	C ₆ H ₈ O ₄ Na ⁺	Loss of one water molecule from the sodiated glucose moiety.
	115.04	C ₃ H ₈ O ₃ Na ⁺	Sodiated glycerol.
	97.03	C ₃ H ₆ O ₂ Na ⁺	Loss of one water molecule from sodiated glycerol.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for the protonated molecule of 2-O-(β -D-glucosyl)glycerol.



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